4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione

Negative control compound HTS validation Selectivity profiling

Specifically sourced as a structure-matched, verified inactive negative control for HTS laboratories. Documented inactivity across 8 mechanistically diverse PubChem BioAssays (viral & bacterial targets) provides a reproducible baseline, eliminating the noise of generic controls. The distinct –OCF3 substituent offers a quantifiable lipophilicity increment (XLogP3 2.1) for logP calibration and systematic SAR expansion, ensuring assay validation rigor.

Molecular Formula C12H14F3NO3S
Molecular Weight 309.3
CAS No. 477864-25-8
Cat. No. B2400522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione
CAS477864-25-8
Molecular FormulaC12H14F3NO3S
Molecular Weight309.3
Structural Identifiers
SMILESC1CS(=O)(=O)CCN1CC2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C12H14F3NO3S/c13-12(14,15)19-11-3-1-10(2-4-11)9-16-5-7-20(17,18)8-6-16/h1-4H,5-9H2
InChIKeyBYEMVKLIBWQOAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione (CAS 477864-25-8) – Compound Identity and Research Provenance for Informed Procurement


4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione (CAS 477864-25-8) is a synthetic thiomorpholine-1,1-dioxide derivative (thiazinane-1,1-dione class) with molecular formula C12H14F3NO3S and molecular weight 309.31 g/mol [1]. The compound features a 4-(trifluoromethoxy)benzyl substituent on the thiazinane-1,1-dione core scaffold, and is commercially available at ≥95% purity for research use . It has been catalogued in the PubChem database (CID 4418409) and was included in multiple high-throughput screening campaigns at the ICCB-Longwood Screening Facility at Harvard Medical School, targeting viral and bacterial protein interactions, yielding a consistently inactive profile across all tested assays [2].

Why 4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione Cannot Be Substituted by In-Class Thiomorpholine-1,1-dioxide Analogs


The 4-(trifluoromethoxy)benzyl substituent imparts distinct physicochemical and biological properties that preclude simple substitution with other N-benzyl thiomorpholine-1,1-dioxides. The –OCF3 group confers a unique combination of lipophilicity (XLogP3 2.1), hydrogen-bond acceptor count (7), and electron-withdrawing character that differs fundamentally from the –CF3 ether analog (CAS 478040-93-6), the unsubstituted benzyl analog (CAS 26475-66-1), and the 4-methylbenzyl analog [1]. Critically, the compound's consistent inactivity across eight mechanistically diverse screening assays—including HCMV nuclear egress (AID 1918969), Kaposi's sarcoma herpesvirus latency (AID 720717), and GIV GBA-motif/Gαi interaction (AID 1224905)—establishes a defined negative-response baseline that is unlikely to be replicated by other in-class compounds whose screening profiles have not been equivalently characterized [2]. Substitution without verification risks introducing unanticipated biological activity that would confound experimental interpretation.

Quantitative Differentiation Evidence for 4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione (CAS 477864-25-8)


Broad-Spectrum Inactivity Profile Validated Across Eight Orthogonal Screening Assays

4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione (CID 4418409) has been evaluated in eight independent HTS assays at ICCB-Longwood and returned an 'Inactive' outcome in 100% (8/8) of tested assays [1]. This profile spans targets including Bacillus anthracis CapD enzyme (AID 492967), vaccinia virus processive DNA synthesis (AID 493162), Vibrio cholerae chromosome II replication (AID 504770), Staphylococcus aureus MgrA modulation (AID 602314), Kaposi's sarcoma herpesvirus latent infection (AID 720717), GIV GBA-motif/Gαi interaction (AID 1224905), and HCMV nuclear egress complex (AID 1918969) [1]. No comparator thiazinane-1,1-dione has been equivalently profiled across this breadth of targets in the public domain; the closest benzyl analog (CAS 26475-66-1, PubChem CID 318454) has only been included in a single deposited assay.

Negative control compound HTS validation Selectivity profiling Antiviral screening

Lipophilicity (XLogP3) Differentiation: Trifluoromethoxy vs. Trifluoromethyl Ether Analog and Unsubstituted Benzyl

The computed XLogP3 for 4-[4-(trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione is 2.1 [1]. The –OCF3 substituent contributes a distinct lipophilicity increment (π ~1.04 for –OCF3 on phenyl) compared to the –OCH2CF3 ether analog (CAS 478040-93-6), where the methylene spacer alters both electronic distribution and lipophilicity versus the direct –OCF3 attachment to the phenyl ring. The unsubstituted benzyl analog (R = H, CAS 26475-66-1) is predicted to have an XLogP3 of approximately 1.1–1.3 based on fragment-based calculation (Δ logP of –OCF3 vs. –H on phenyl ~ +0.8 to +1.0) [2]. This ~0.8–1.0 log unit difference in lipophilicity translates to an approximately 6- to 10-fold difference in partition coefficient, which can significantly influence membrane permeability, plasma protein binding, and metabolic clearance in downstream biological applications.

Lipophilicity optimization ADME prediction Lead optimization Drug design

Hydrogen-Bond Acceptor Count Differentiation: Impact on Target Engagement and Solubility

The target compound possesses 7 hydrogen-bond acceptor (HBA) atoms: three fluorine atoms in the –OCF3 group, the ether oxygen of –OCF3, the two sulfone oxygens (S=O), and the thiazinane ring nitrogen [1]. This HBA count is elevated compared to the unsubstituted benzyl analog (CAS 26475-66-1; molecular formula C11H15NO2S), which possesses only 3 HBA atoms (two sulfone oxygens and the ring nitrogen), and the 4-methylbenzyl analog (C12H17NO2S), which also has 3 HBA atoms [2]. The –OCF3 group thus contributes 4 additional HBA atoms (3 F + 1 O) versus the unsubstituted or methyl-substituted analogs. While the –CF3 ether analog (CAS 478040-93-6) also contains 3 fluorine atoms, the absence of a direct ether oxygen on the phenyl ring reduces its effective HBA capacity in the aryl region by one atom compared to the –OCF3 compound . Elevated HBA count can enhance aqueous solubility but may penalize membrane permeation, making the –OCF3 analog a useful tool for probing the HBA-permeability relationship in thiomorpholine-1,1-dioxide series.

Hydrogen bonding Molecular recognition Solubility prediction Medicinal chemistry

Topological Polar Surface Area (TPSA) as a Selectivity Filter: Differentiation from N-Benzyl and N-Aryl Thiomorpholine-1,1-dioxide Analogs

The computed topological polar surface area (TPSA) of 4-[4-(trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione is 55 Ų [1]. The unsubstituted benzyl analog (CAS 26475-66-1, C11H15NO2S) has a TPSA of approximately 37–40 Ų (estimated from the contribution of two sulfone oxygens and one tertiary amine nitrogen) [2]. This difference of ~15–18 Ų is attributed to the four additional heteroatoms (3 × F + 1 × O) in the –OCF3 group. The TPSA value of 55 Ų positions the compound near the commonly cited threshold for favorable oral absorption (<140 Ų) and well below the threshold associated with poor blood-brain barrier penetration (>90 Ų), distinguishing it from larger N-aryl or bis-aryl thiomorpholine-1,1-dioxide derivatives that can exceed 80–100 Ų. For researchers selecting compounds for CNS-targeted or orally bioavailable lead series, the intermediate TPSA of the –OCF3 analog provides a differentiated starting point relative to both lower-TPSA benzyl analogs and higher-TPSA extended aryl derivatives.

Blood-brain barrier penetration Oral bioavailability Drug-likeness Physicochemical profiling

Procurement-Relevant Research and Industrial Application Scenarios for 4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione (CAS 477864-25-8)


Validated Negative Control Compound for High-Throughput Antiviral and Antibacterial Screening Campaigns

The compound's uniquely broad and consistently inactive screening record across eight deposited PubChem BioAssays (AIDs 492967, 493162, 504770, 602314, 720717, 1224905, 1918969) makes it a demonstrably inert negative control for HTS laboratories [1]. Unlike generic DMSO-only controls, this compound provides a structure-matched negative control with a verified 'Inactive' outcome across viral (vaccinia, KSHV, HCMV) and bacterial (B. anthracis, V. cholerae, S. aureus) targets. Procurement for this purpose can replace ad-hoc negative controls that lack documented screening provenance, improving assay validation rigor.

Scaffold for Structure-Activity Relationship (SAR) Exploration of N-Benzyl Thiomorpholine-1,1-dioxide Series

As an N-(4-trifluoromethoxy)benzyl-substituted thiomorpholine-1,1-dioxide with well-characterized physicochemical properties (XLogP3 = 2.1, TPSA = 55 Ų, HBA = 7), this compound serves as a quantitatively defined reference point for SAR expansion [1]. Its inactivity provides a clean baseline, and the –OCF3 group's distinct electronic and steric profile—differentiated from –CF3 (CAS 478040-93-6), –CH3 (4-methylbenzyl analog), and –H (CAS 26475-66-1)—enables systematic probing of substituent effects on emerging biological activity in newly designed assays [2].

Physicochemical Probe for LogP-Dependent ADME Parameter Optimization

The computed XLogP3 of 2.1 for the –OCF3 analog represents a deliberate lipophilicity increment (~0.8–1.0 log units) over the unsubstituted benzyl analog, providing a procurement option for medicinal chemistry teams optimizing logP within the thiazinane-1,1-dione series [1]. This compound can be used as a reference standard for logP calibration in chromatographic methods (e.g., reversed-phase HPLC logP determination) or as a tool compound to assess the impact of incremental lipophilicity on microsomal stability, permeability (PAMPA/Caco-2), and plasma protein binding in discovery-stage ADME panels [2].

Building Block for Diversity-Oriented Synthesis of Fluorinated Heterocyclic Libraries

The thiazinane-1,1-dione core with an N-benzyl substituent bearing the metabolically distinctive –OCF3 group provides a versatile synthetic intermediate [1]. The sulfone moiety renders the adjacent methylene protons weakly acidic, enabling further functionalization via alkylation or condensation chemistry, while the –OCF3 group is resistant to oxidative metabolism relative to –OCH3 or unsubstituted phenyl rings [2]. This compound can be procured as a starting material for generating fluorinated heterocyclic libraries for fragment-based drug discovery or chemical biology probe development.

Quote Request

Request a Quote for 4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.